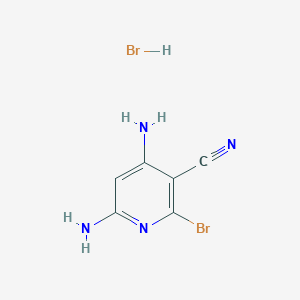![molecular formula C11H9ClN2O B13133572 (6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
(6-Chloro-[2,3'-bipyridin]-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol is a chemical compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methanol group at the 5th position of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[2,3’-bipyridin]-5-yl)methanol typically involves the chlorination of bipyridine followed by the introduction of the methanol group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the chlorination of pyridine derivatives using phosphoryl chloride at elevated temperatures .
Industrial Production Methods
Industrial production of (6-Chloro-[2,3’-bipyridin]-5-yl)methanol may involve large-scale chlorination processes followed by purification steps to isolate the desired compound. The use of continuous flow systems and advanced catalytic processes can enhance the efficiency and yield of the production .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated bipyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Formation of 6-chloro-[2,3’-bipyridin]-5-carboxylic acid.
Reduction: Formation of 6-hydro-[2,3’-bipyridin]-5-yl)methanol.
Substitution: Formation of various substituted bipyridines depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes
Mechanism of Action
The mechanism of action of (6-Chloro-[2,3’-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets. The chlorine and methanol groups contribute to its binding affinity and reactivity. It can act as a ligand, forming coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitropyridine: Another chlorinated pyridine derivative with different functional groups.
Pyridine and Pyrrole: Basic heterocyclic compounds with similar aromatic properties.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with structural similarities to bipyridines.
Uniqueness
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
(2-chloro-6-pyridin-3-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-9(7-15)3-4-10(14-11)8-2-1-5-13-6-8/h1-6,15H,7H2 |
InChI Key |
DMUINHSPAMLLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
